molecular formula C12H9Cl B017849 4-Chlorobiphenyl CAS No. 2051-62-9

4-Chlorobiphenyl

Cat. No. B017849
Key on ui cas rn: 2051-62-9
M. Wt: 188.65 g/mol
InChI Key: FPWNLURCHDRMHC-UHFFFAOYSA-N
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Patent
US05859047

Procedure details

The title compound was synthesized by a sequence similar to that for Example 87 except that 2-(2-iodophenyl)ethyl bromide and commercially available diethyl phenethyl malonate were used in lieu of the 4-chlorobiphenyl and phenylpropyl malonate respectively. The final product was recrystallized from chloroform to give a fluffy, white solid (mp: melts/softens over a broad range starting at 50° C.; the bulk of the sample melts at 189°-190° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl phenethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phenylpropyl malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9]Br.ClC1C=CC(C2C=CC=CC=2)=CC=1.C(OCCCC1C=CC=CC=1)(=O)CC([O-])=[O:27]>>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)CCBr
Name
diethyl phenethyl malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Step Three
Name
phenylpropyl malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCCCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The final product was recrystallized from chloroform
CUSTOM
Type
CUSTOM
Details
to give a fluffy, white solid (mp
CUSTOM
Type
CUSTOM
Details
starting at 50° C.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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